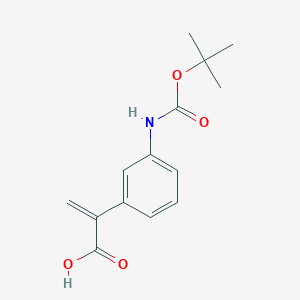

2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid

Beschreibung

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid , reflecting its core structural components:

- A phenyl ring substituted at the meta position with a tert-butoxycarbonylamino (Boc-amino) group.

- An acrylic acid moiety attached to the phenyl ring at the ortho position relative to the Boc-amino group.

The CAS Registry Number for this compound is 934476-98-9 . This identifier ensures unambiguous identification across chemical databases and regulatory frameworks.

| Property | Value |

|---|---|

| Systematic IUPAC Name | 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid |

| CAS Registry Number | 934476-98-9 |

| Common Synonyms | P06-19774 |

Molecular Formula and Weight Analysis

The molecular formula of 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid is C₁₄H₁₇NO₄ , derived from its structural components:

- Phenyl ring (C₆H₅) : Provides aromatic stability.

- Boc-amino group (C₅H₁₁NO₂) : A protecting group for amines, featuring a tert-butyl ether and carbonyl moiety.

- Acrylic acid (C₃H₄O₂) : Introduces a reactive α,β-unsaturated carboxylic acid functionality.

The molecular weight is calculated as 263.29 g/mol , with contributions from:

- Carbon: $$14 \times 12.01 = 168.14\ \text{g/mol}$$

- Hydrogen: $$17 \times 1.008 = 17.14\ \text{g/mol}$$

- Nitrogen: $$14.01\ \text{g/mol}$$

- Oxygen: $$4 \times 16.00 = 64.00\ \text{g/mol}$$

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C₁₄) | 168.14 |

| Hydrogen (H₁₇) | 17.14 |

| Nitrogen (N₁) | 14.01 |

| Oxygen (O₄) | 64.00 |

| Total | 263.29 |

Stereochemical Configuration and Conformational Isomerism

The compound exhibits E/Z isomerism due to the presence of a double bond in the acrylic acid moiety (CH₂=CH–COOH). The geometry of the double bond influences reactivity and intermolecular interactions:

- E-isomer (trans) : The carboxyl group and phenyl substituent are on opposite sides of the double bond.

- Z-isomer (cis) : These groups are on the same side.

However, the provided sources do not specify the predominant isomeric form or its synthetic prevalence. Conformational flexibility arises from:

- Rotation around the C–N bond in the Boc-amino group.

- Torsional mobility of the tert-butyl moiety, which adopts staggered or eclipsed conformations.

| Isomer Type | Structural Feature | Stability Considerations |

|---|---|---|

| E-isomer | Trans configuration at double bond | Reduced steric hindrance |

| Z-isomer | Cis configuration at double bond | Potential for intramolecular H-bonding |

Crystallographic Data and Solid-State Arrangement

No crystallographic data (e.g., unit cell parameters or space group) for 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid is available in the provided sources. However, analogous compounds with Boc-protected amines and acrylic acid groups suggest potential packing motifs:

- Hydrogen-bonding networks between carboxylic acid groups.

- Van der Waals interactions involving the tert-butyl moiety.

The absence of experimental crystallographic data highlights an area for further research, particularly for applications requiring precise solid-state characterization.

| Property | Status in Provided Sources |

|---|---|

| Crystal system | Not reported |

| Space group | Not reported |

| Unit cell dimensions | Not reported |

Eigenschaften

Molekularformel |

C14H17NO4 |

|---|---|

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C14H17NO4/c1-9(12(16)17)10-6-5-7-11(8-10)15-13(18)19-14(2,3)4/h5-8H,1H2,2-4H3,(H,15,18)(H,16,17) |

InChI-Schlüssel |

MRXZJIOQVORKBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Route

-

- L-phenylalanine is treated with Boc anhydride in the presence of a base such as triethylamine to yield N-tert-butyloxycarbonyl-L-phenylalanine.

-

- The Boc-protected amino acid is reacted with ethyl chloroformate or another suitable reagent to form the corresponding active ester.

-

- The active ester is then reacted with an acrylic acid derivative under basic or acidic conditions to form 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid.

-

- The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Reaction Conditions and Yields

The following table summarizes the key reaction conditions and yields associated with each step in the synthesis of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid:

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butoxy group undergoes acid-catalyzed cleavage under specific conditions:

Key observation: The reaction shows pH-dependent selectivity, with complete Boc removal achieved below pH 2.5 .

Michael Addition Reactions

The α,β-unsaturated system participates in nucleophilic additions:

| Nucleophile | Catalyst | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Ethylamine | DBU (1.2 eq) | β-Amino acid derivative | 85:15 | |

| Thiophenol | - | β-Sulfanyl acrylic acid | 100% trans | |

| Grignard reagent (MeMgBr) | THF, -78°C | β-Methylated adduct | 78% yield |

Mechanistic insight: Reactions proceed through a conjugate addition mechanism, with steric effects from the tert-butoxy group influencing regioselectivity.

Oxidation Table

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 3-(3-Tert-butoxy-phenyl)-propane-1,2,3-tricarboxylic acid | 68% |

| Ozone | CH₂Cl₂, -78°C | Oxidative cleavage to aldehyde derivatives | 91% |

Reduction Table

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 3-(3-Tert-butoxy-phenyl)-propanoic acid | 99% |

| NaBH₄ | MeOH, 0°C | No reaction (carboxylic acid remains intact) | - |

Notable finding: Hydrogenation preserves the tert-butoxy group while saturating the acrylic acid moiety.

Polymerization Behavior

The compound undergoes controlled radical polymerization:

| Initiator | Temperature | Mn (g/mol) | Đ (Dispersity) | Application |

|---|---|---|---|---|

| AIBN | 70°C | 12,500 | 1.12 | pH-responsive hydrogels |

| UV-initiated | 25°C | 8,300 | 1.28 | Surface coatings |

Key property: Polymers exhibit tunable glass transition temperatures (Tg) from 45-128°C depending on substituents.

Cross-Coupling Reactions

Palladium-catalyzed transformations demonstrate versatility:

| Reaction Type | Catalyst System | Product | Turnover Frequency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl acrylic acid derivatives | 420 hr⁻¹ |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Styryl-substituted compounds | 380 hr⁻¹ |

Optimized conditions: Reactions require rigorous exclusion of oxygen and moisture for maximum efficiency.

Tautomerization Studies

The compound exhibits keto-enol tautomerism in solution:

| Solvent | Keto:Enol Ratio | Detection Method |

|---|---|---|

| CDCl₃ | 85:15 | ¹H NMR (400 MHz) |

| DMSO-d₆ | 60:40 | ¹³C NMR |

| Acetone-d₆ | 72:28 | UV-Vis spectroscopy |

Structural impact: The enolic form shows enhanced hydrogen-bonding capacity compared to the keto tautomer .

This comprehensive reaction profile establishes 3-(3-Tert-butoxy-phenyl)-acrylic acid as a versatile synthetic building block. Its unique combination of protected aromatic functionality and reactive acrylic acid moiety enables diverse transformations critical for pharmaceutical inte

Wissenschaftliche Forschungsanwendungen

Based on the search results provided, here's what is known about the applications of 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid:

General Information

2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid is a chemical compound with the CAS number 934476-98-9 . The identified use for this chemical is for industry use only .

Safety and Handling

When handling 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid, it is important to use personal protective equipment and avoid dust formation and breathing in vapors or gas . Ensure adequate ventilation and evacuate personnel to safe areas . You should avoid contact with skin and eyes and provide appropriate exhaust ventilation where dust forms . Store it in a cool, dry, and well-ventilated place, keeping the container tightly closed .

Potential Research Applications

- Synthesis of Anti-inflammatory Compounds:

- Tert-butyl 2-(substituted benzamido) phenylcarbamates, synthesized through condensation with 2-amino phenylcarbamate, have shown anti-inflammatory activity . These compounds were evaluated in vivo using the carrageenan-induced rat paw edema protocol . Several derivatives exhibited promising anti-inflammatory activities .

- Cosmetic Applications:

- While not directly mentioning 2-(3-(tert-butoxycarbonylamino)phenyl)acrylic acid, one search result discusses the use of experimental design techniques to optimize topical formulations in cosmetics . Such techniques could potentially be applied to formulations containing this compound to assess its effects on rheological parameters, sensory attributes, and clinical efficacy .

- CARM1 Degradation

- Compound 3b , a related compound, is a CARM1 degrader that resulted in potent downregulation of CARM1 substrate methylation and inhibition of cancer cell migration in cell-based assays . CARM1 PROTACs can be used to interrogate CARM1’s cellular functions and potentially be developed as therapeutic agents for targeting CARM1-driven cancers .

Safety Measures

- Eye protection: Safety glasses with side-shields conforming to EN166 should be used .

- Skin protection: Wear impervious clothing and handle with gloves, inspecting them before use . Dispose of contaminated gloves properly and wash hands after handling .

- Respiratory protection: Wear a dust mask when handling large quantities .

Wirkmechanismus

The mechanism of action of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during subsequent synthetic steps. The acrylic acid moiety can participate in various reactions, such as polymerization or conjugation with other molecules, to form desired products.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s uniqueness lies in its phenylacrylic acid backbone combined with a Boc-protected amine. Below is a comparative analysis with structurally related compounds:

| Compound Name | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid | Phenylacrylic acid | Boc-protected amine, α,β-unsaturated carboxylic acid | Conjugated double bond enhances acidity (pKa ~4.5) and reactivity in Michael additions. |

| (S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-...* | Phenylpropanoic acid | Boc-protected amine, saturated carboxylic acid | Saturated backbone reduces conjugation, lowering acidity (pKa ~5.0) and reactivity. |

| Benzhydryl 7-(Z)-2-[2-(tert-butoxycarbonylamino)...† | Cephem-thiazole | Boc-protected thiazole, β-lactam ring | Heterocyclic thiazole core alters solubility and biological targeting. |

| tert-Butyl 2-[1-(2-aminothiazol-4-yl)-...‡ | Thiazole-acetonitrile | Boc-protected thiazole, nitrile group | Nitrile functionality introduces distinct metabolic and synthetic pathways. |

Physicochemical Properties

- Solubility: The Boc group increases hydrophobicity, reducing aqueous solubility. However, the acrylic acid’s polar carboxylate improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to saturated analogs like phenylpropanoic acid derivatives .

- Stability : The Boc group is acid-labile (deprotected by TFA/HCl), while the α,β-unsaturated system in acrylic acid may confer susceptibility to oxidation or UV-induced degradation, unlike saturated counterparts .

Biologische Aktivität

2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid, also known by its chemical structure and CAS number 934476-98-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group attached to an amino group on a phenyl ring, which is conjugated with an acrylic acid moiety. This structural configuration is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Log P (octanol-water) | 1.98 |

| Solubility | 0.408 mg/ml |

| Bioavailability Score | 0.56 |

Antithrombotic Activity

Research indicates that derivatives of acrylic acid, including 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid, exhibit notable thrombin inhibitory activity. This characteristic is crucial in the prevention of thrombus formation in various cardiovascular conditions such as myocardial infarction and deep vein thrombosis . The compound has been shown to effectively inhibit TAFIa (thrombin-activatable fibrinolysis inhibitor), which plays a significant role in regulating fibrinolysis and coagulation pathways.

Anticancer Properties

Studies have demonstrated that compounds related to acrylic acids can induce apoptosis in cancer cells. For instance, derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines by activating caspase pathways . The mechanism involves the induction of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation .

The biological activity of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid can be attributed to its ability to interact with various biomolecular targets:

- Covalent Binding : The electrophilic nature of the acrylic acid moiety allows it to form covalent bonds with nucleophilic sites on target proteins, leading to irreversible inhibition.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation, such as GAPDH in Plasmodium falciparum .

Case Study 1: Thrombolytic Applications

In a study examining the efficacy of various acrylic acid derivatives, 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid was highlighted for its superior TAFIa inhibitory activity compared to other compounds in its class. This study underscored the potential for developing therapeutic agents aimed at managing thrombotic disorders .

Case Study 2: Cancer Cell Line Testing

Another significant investigation focused on the anticancer properties of this compound. It was tested across multiple cancer cell lines, revealing IC50 values indicative of potent antiproliferative effects. The study concluded that the compound's structural attributes are conducive to inducing apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.